2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide
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Overview
Description
2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide is an organic compound that features a chloroacetamide group attached to a sulfanyl ethyl chain, which is further connected to a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-{[(4-chlorophenyl)methyl]sulfanyl}ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroacetamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloroacetamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group instead of a chlorophenylmethyl group.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a sulfamoylphenyl group and a methoxybenzamide group.
Uniqueness
2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide is unique due to the presence of both a chloroacetamide group and a sulfanyl ethyl chain connected to a chlorophenylmethyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NOS/c12-7-11(15)14-5-6-16-8-9-1-3-10(13)4-2-9/h1-4H,5-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPWYCXYSALRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCNC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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